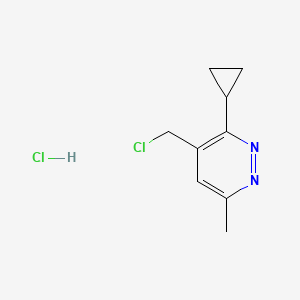

4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride

Description

4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (pyridazine core). Key substituents include a chloromethyl group (-CH2Cl) at position 4, a cyclopropyl group at position 3, and a methyl group at position 4. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(chloromethyl)-3-cyclopropyl-6-methylpyridazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.ClH/c1-6-4-8(5-10)9(12-11-6)7-2-3-7;/h4,7H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOUUZJQRXUZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)C2CC2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride typically involves multiple steps, starting with the formation of the pyridazine ring followed by the introduction of the chloromethyl, cyclopropyl, and methyl groups. Common synthetic routes include:

Chloromethylation: Introduction of the chloromethyl group using reagents like formaldehyde and hydrochloric acid.

Cyclopropylation: Addition of the cyclopropyl group using cyclopropane derivatives and suitable catalysts.

Methylation: Introduction of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of the chloromethyl group to a carboxylic acid derivative.

Reduction: Reduction of the pyridazine ring to form a pyridine derivative.

Substitution: Replacement of the chloromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine-5-carboxylic acid.

Reduction: 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridine.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride is a chemical compound featuring a pyridazine ring with a chloromethyl group at the 4-position, a cyclopropyl group at the 3-position, and a methyl group at the 6-position. The hydrochloride form enhances its water solubility, making it suitable for applications in pharmaceutical and chemical research. The compound's reactivity primarily involves nucleophilic substitution reactions due to the chloromethyl group, which can be replaced by various nucleophiles to form different derivatives. It may also undergo electrophilic aromatic substitution reactions at the pyridazine ring, allowing for further functionalization.

Potential Applications

This compound has potential applications in pharmaceutical development as a precursor. Interaction studies could include its binding affinity to various biological targets. Several compounds share structural similarities, but differ in their functional groups and ring structures, influencing their biological activities and applications in medicinal chemistry.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | Contains an oxadiazole ring instead of pyridazine | Antimicrobial properties |

| 6-Chloro-3-(chloromethyl)-4-methylpyridazine | Additional chlorine substituent | Potential herbicidal activity |

| 5-(Cyclopropyl)-2-chloro-1H-pyrrole | Different heterocyclic structure | Neuroprotective effects |

| 2-Chloro-3-methylpyridine | Simple pyridine derivative | Antiviral activity |

Mechanism of Action

The mechanism by which 4-(chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through experimental studies.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Key Observations:

Heterocycle Differences :

- Pyridazine (target compound) has two adjacent nitrogen atoms, increasing ring strain and electron-deficient character compared to pyrimidines (evidence compounds), which have nitrogen atoms at positions 1 and 3. This affects π-π stacking and hydrogen-bonding capabilities in biological systems.

Substituent Effects: Chloromethyl Group: The target’s 4-chloromethyl group is a reactive site for nucleophilic substitution (e.g., alkylation reactions), unlike the carboxylic acid () or hydroxyl groups (), which participate in acid-base or hydrogen-bonding interactions. Hydrochloride Salt: The ionic form of the target compound improves aqueous solubility, whereas the neutral pyrimidine analogs ( and ) may require organic solvents for dissolution.

The target’s chloromethyl group is more electrophilic, favoring reactions with nucleophiles like amines or thiols.

Physicochemical and Application Comparisons

Table 2: Hypothetical Property Comparison

Research Findings:

- Synthetic Utility : ’s carboxylic acid group is used in peptide coupling or metal coordination, whereas the target’s chloromethyl group is tailored for covalent binding to biological targets (e.g., irreversible enzyme inhibitors).

- Stability : The cyclopropyl group in the target may reduce oxidative metabolism compared to the methyl groups in and , as suggested by studies on cyclopropane-containing drugs .

- Toxicity : Chloromethyl groups (target) are associated with alkylating toxicity risks, necessitating careful handling, whereas hydroxyl () and carboxylic acid () groups are generally less reactive .

Biological Activity

4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride, also referred to as MKD76843, is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a chloromethyl group, a cyclopropyl ring, and a methyl group attached to a pyridazine core. Its molecular formula is C10H11ClN2·HCl, with a molecular weight of approximately 220.67 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group enhances its reactivity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins or nucleic acids. The cyclopropyl moiety may contribute to the compound's conformational rigidity, influencing its binding affinity and selectivity towards specific targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cell lines. In vitro assays revealed that it could induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at micromolar concentrations.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against certain kinases that play critical roles in cell signaling and proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of this compound reported a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus. This suggests that the compound could be developed into a new antibiotic agent.

- Cytotoxicity in Cancer Cells : In a study assessing the anticancer effects on MCF-7 cells, treatment with varying concentrations of the compound resulted in significant cell death compared to control groups. The study noted an IC50 value of approximately 15 µM after 48 hours of exposure.

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial Activity | Staphylococcus aureus | 25 µg/mL |

| Anticancer Activity | MCF-7 (breast cancer) | 15 µM |

| Enzyme Inhibition | Specific Kinases | Not yet quantified |

Q & A

Basic Question: How can researchers optimize the synthesis of 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride to improve yield and purity?

Methodological Answer:

- Design of Experiments (DoE): Utilize factorial design to systematically evaluate variables (e.g., reaction temperature, stoichiometry of reagents, solvent polarity). For example, highlights the use of statistical methods to minimize experimental trials while maximizing data quality .

- Purification Strategies: Apply separation technologies such as recrystallization (using solvent pairs like ethanol/water) or column chromatography (silica gel with gradient elution of dichloromethane/methanol). Reference standards for impurities (e.g., related hydrochlorides in and ) can guide purity assessments .

- Analytical Validation: Confirm intermediate and final product purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, COSY for structural confirmation).

Advanced Question: What computational methods are suitable for predicting reaction pathways and intermediates in the synthesis of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) with B3LYP/6-311++G** basis sets (as used in for analogous chloropyridines) to model reaction mechanisms, transition states, and intermediates .

- Reaction Path Search: Integrate computational workflows like the ICReDD approach (), which combines quantum calculations with information science to predict optimal reaction conditions and reduce trial-and-error experimentation .

- Validation: Cross-reference computational data with experimental spectroscopic results (e.g., FTIR, Raman) to resolve discrepancies in predicted vs. observed intermediates.

Advanced Question: How should researchers address contradictory spectral data (e.g., NMR or MS) for this compound?

Methodological Answer:

- Hypothesis-Driven Analysis:

- Isolate Variables: Confirm solvent effects (e.g., DMSO-d6 vs. CDCl3) on NMR chemical shifts.

- Dynamic Effects: Investigate tautomerism or conformational flexibility using variable-temperature NMR.

- High-Resolution MS: Rule out isotopic interference (e.g., chlorine isotopes) by comparing experimental and theoretical isotopic patterns.

- Collaborative Validation: Cross-validate results with independent labs or databases (e.g., spectral libraries in for chlorinated heterocycles) .

Basic Question: What are the best practices for impurity profiling of this compound?

Methodological Answer:

- Impurity Identification: Use LC-MS/MS to detect and characterize byproducts (e.g., dechlorinated analogs or cyclopropane ring-opening products). Reference standards in and provide templates for hydrochlorides of structurally similar compounds .

- Quantitative Limits: Follow ICH Q3A guidelines, employing HPLC-UV with detection thresholds ≤0.1% for unknown impurities.

- Stability-Indicating Methods: Perform forced degradation studies (acid/base hydrolysis, thermal stress) to assess impurity formation pathways.

Advanced Question: How can researchers explore the biological activity of this compound against disease targets?

Methodological Answer:

- Target Selection: Prioritize targets based on structural analogs (e.g., pyridazine derivatives in with anti-bacterial or anti-viral activities) .

- In Silico Screening: Perform molecular docking (AutoDock Vina) against protein databases (PDB) to predict binding affinities.

- In Vitro Assays: Validate activity using enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination. Include cytotoxicity profiling (MTT assay on HEK293 cells) to assess selectivity.

Basic Question: What methodologies are recommended for studying the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies:

- Thermal Stability: Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Photostability: Expose to UV light (ICH Q1B guidelines) and assess changes in UV-Vis spectra.

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life data from accelerated conditions to room temperature.

Advanced Question: How can researchers resolve challenges in scaling up the synthesis from lab to pilot scale?

Methodological Answer:

- Process Simulation: Apply computational tools (Aspen Plus) to model heat transfer, mixing efficiency, and mass balance discrepancies. emphasizes reactor design and process control in chemical engineering .

- Risk Assessment: Identify critical parameters (e.g., exothermicity of chloromethylation) using hazard evaluation tools (HIRA).

- In-Line Analytics: Implement PAT (Process Analytical Technology) with real-time FTIR or Raman to monitor reaction progress.

Advanced Question: What strategies are effective for elucidating the compound’s reaction mechanisms with nucleophiles?

Methodological Answer:

- Isotopic Labeling: Use deuterated reagents (e.g., D2O) to track proton transfer steps in SN2 reactions at the chloromethyl group.

- Kinetic Isotope Effects (KIE): Compare reaction rates of ¹²C vs. ¹³C-labeled compounds to infer rate-determining steps.

- Trapping Intermediates: Quench reactions at short intervals and analyze intermediates via ESI-MS or cryo-NMR.

Basic Question: How can researchers ensure reproducibility in synthesizing this compound across different labs?

Methodological Answer:

- Detailed Protocols: Document exact conditions (e.g., cooling rates during crystallization, argon purge for moisture-sensitive steps).

- Reference Materials: Distribute characterized batches of intermediates (e.g., 3-cyclopropyl-6-methylpyridazine) to align starting points.

- Collaborative Trials: Engage in round-robin testing, as suggested in ’s framework for methodological replication .

Advanced Question: What green chemistry approaches can be applied to minimize waste in the synthesis of this compound?

Methodological Answer:

- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact .

- Catalysis: Explore heterogeneous catalysts (e.g., Pd/C for dehalogenation steps) to reduce metal leaching.

- Atom Economy: Redesign steps (e.g., one-pot cyclopropanation and chloromethylation) to minimize byproducts, aligning with ’s emphasis on reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.